CA Isoform Selectivity Profile
4-Ethynylbenzenesulfonamide inhibits multiple human carbonic anhydrase isoforms with Ki values ranging from low nanomolar to low micromolar depending on the isoform. Against recombinant human CA II, the compound exhibits a Ki of 5.1–55 nM (stopped-flow CO₂ hydration assay), against the cancer-associated transmembrane isoform CA IX a Ki of 8.1–150 nM, against CA XII a Ki of 45 nM, and against CA XIV a Ki of 64 nM [1]. Notably, the compound is a markedly weaker inhibitor of CA IV (Ki = 1,360 nM), demonstrating a >20-fold selectivity window between CA II/IX/XII and CA IV [2]. In comparison, the reference pan-CA inhibitor acetazolamide (AAZ) typically exhibits Ki values of 5–30 nM across isoforms I, II, IX, and XII with limited isoform discrimination, while 4-ethynylbenzenesulfonamide shows a broader dynamic range that may be exploited for isoform-selective probe development [3].
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | hCA II: 5.1–55 nM; hCA IX: 8.1–150 nM; hCA XII: 45 nM; hCA XIV: 64 nM; hCA IV: 1,360 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA I: ~5–30 nM; hCA II: ~5–12 nM; hCA IX: ~25–30 nM; hCA XII: ~5–10 nM (typical literature range, pan-CA inhibitor with narrow inter-isoform spread) [3] |
| Quantified Difference | 4-Ethynylbenzenesulfonamide shows a CA II/CA IV selectivity ratio of ~27-fold (Ki 55 nM vs. 1,360 nM); acetazolamide lacks this isoform discrimination (ratio typically <5-fold across isoforms I–XII). |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms; phenol red indicator method; 20 mM HEPES buffer, pH 7.4; 20 mM Na₂SO₄. |
Why This Matters
This broad but graded isoform inhibition profile permits researchers to use 4-ethynylbenzenesulfonamide as both a CA II/IX/XII probe and a scaffold for further derivatization, with the low CA IV activity providing a built-in selectivity feature not present in acetazolamide.
- [1] BindingDB Entry BDBM50236140. 4-Ethynylbenzenesulfonamide (CHEMBL272881). Ki values: hCA II (5.1, 55, 72 nM); hCA IX (8.1, 54, 150 nM); hCA XII (45 nM); hCA XIV (64 nM). View Source
- [2] BindingDB Entry BDBM50236140. 4-Ethynylbenzenesulfonamide (CHEMBL272881). Ki value: hCA IV (1,360 nM). Assay: Inhibition of recombinant human carbonic anhydrase 4, phenol red-based stopped-flow method. View Source
- [3] Vullo, D.; Innocenti, A.; Nishimori, I.; Pastorek, J.; Scozzafava, A.; Pastoreková, S.; Supuran, C.T. Carbonic anhydrase inhibitors. Inhibition of the transmembrane isozyme XII with sulfonamides—a new target for drug design. Bioorg. Med. Chem. Lett. 2005, 15, 963–968. (Representative acetazolamide Ki values across isoforms.) View Source
